molecular formula C14H5D17O B1142874 4-N-OCTYL-D17-PHENOL CAS No. 1219794-55-4

4-N-OCTYL-D17-PHENOL

Cat. No.: B1142874
CAS No.: 1219794-55-4
M. Wt: 223.43
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Description

4-N-OCTYL-D17-PHENOL is a deuterated analogue of 4-n-octylphenol, a compound known for its use in various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving isotopic labeling and tracing. The molecular formula of this compound is C14H5D17O, and it has a molecular weight of 223.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-OCTYL-D17-PHENOL typically involves the deuteration of 4-n-octylphenol. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-N-OCTYL-D17-PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-N-OCTYL-D17-PHENOL is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.

    Biology: Employed in metabolic studies to understand the behavior of phenolic compounds in biological systems.

    Medicine: Investigated for its potential effects on endocrine systems due to its structural similarity to estrogenic compounds.

    Industry: Utilized in the development of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-OCTYL-D17-PHENOL is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. This labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-deuterated analogues .

Properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDQQZYCCIDJRK-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219794-55-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219794-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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